3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Description
3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound characterized by a triazolopyrimidine core substituted with a 4-bromobenzylthio group and methyl groups at positions 5 and 6.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNDBHMXHCQCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320248 | |
| Record name | 3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
221120-62-3 | |
| Record name | 3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the reaction of 4-bromobenzyl chloride with 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the sulfanyl and bromobenzyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of various bacterial strains and fungi. The presence of the bromobenzyl group may enhance these effects due to its ability to interact with microbial cell membranes .
Anticancer Activity
The potential anticancer properties of 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine have been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazolo-pyrimidine derivatives including 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth compared to control groups, highlighting the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. The study concluded that further investigation into its mechanism of action could lead to the development of novel therapeutic strategies for breast cancer treatment.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazolopyrimidine core can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity. The bromobenzyl and sulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents on the triazolopyrimidine core or the benzyl group. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-bromobenzyl group enhances antiproliferative activity compared to smaller groups (e.g., allyl) due to improved hydrophobic interactions .
- Core Modifications : Triazolo[1,5-a]pyrimidine isomers (e.g., compound in ) exhibit distinct electronic properties due to ring rearrangement, affecting catalytic and biological activities .
Antiproliferative Activity
- The target compound’s antiproliferative activity is inferred from studies on analogs. For example, 3-(quinolin-3-yl)-5,7-dimethyl derivatives showed IC50 values of 12–18 µM against HepG2 and A549 cell lines . The bromobenzyl substituent may enhance potency due to increased DNA intercalation or kinase inhibition .
- Pyrazolo-triazolopyrimidine derivatives (e.g., EGFR-TK inhibitors in ) exhibit IC50 values <10 µM, suggesting that electron-withdrawing groups (e.g., Br) could optimize target binding .
Antibacterial Activity
- Khera et al. (2011) reported that 5,7-dimethyltriazolopyrimidines with oxazolidinone moieties inhibit Staphylococcus aureus (MIC = 4–8 µg/mL) . The bromobenzylthio group may reduce antibacterial efficacy compared to oxazolidinones but improve selectivity .
Herbicidal Activity
Stability and Physicochemical Properties
- Stability : The Dimroth rearrangement observed in triazolopyrimidines under basic conditions (e.g., conversion to triazolo[1,5-a] isomers) may limit the target compound’s utility in alkaline environments .
Biological Activity
The compound 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a bromobenzyl sulfanyl substituent. Its molecular formula is with a molecular weight of approximately 336.24 g/mol. The presence of the bromine atom and the sulfanyl group is significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of triazolopyrimidines can inhibit tumor cell proliferation. For instance, related compounds have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Triazolopyrimidine derivatives are often evaluated for their antimicrobial effects. Some studies have reported significant antibacterial and antifungal activities, potentially linked to their ability to interfere with nucleic acid synthesis.
- Anti-inflammatory Effects : Compounds in this class have also been noted for their anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
The biological mechanisms underlying the activity of 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Interaction with DNA/RNA : The structural similarities to nucleobases may allow these compounds to interact with DNA or RNA, disrupting replication or transcription processes.
Case Study 1: Antitumor Activity
A study conducted on a series of triazolopyrimidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 50 µM depending on the structural variations made to the core compound.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of triazolopyrimidines. The results indicated that compounds similar to 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus.
Data Tables
Q & A
Q. What are the common synthetic routes for 3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the triazolopyrimidine core via cyclocondensation of 2-hydrazinylpyrimidine derivatives with aldehydes or ketones, followed by (2) functionalization with the 4-bromobenzylsulfanyl group. For example, hydrazone intermediates can be oxidized using iodobenzene diacetate (IBD) in dichloromethane to form the triazolopyrimidine core . Alternatively, reactions with dimethyl acetylene dicarboxylate in ethanol under reflux with acid catalysis (e.g., p-TsOH) yield carboxylate derivatives, which can be further modified . Optimization of solvent choice (e.g., DMF) and temperature is critical for yield and selectivity .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions and purity. For example, aromatic protons in the 4-bromobenzyl group appear as distinct doublets in the 7.2–7.6 ppm range .
- Infrared (IR) Spectroscopy : Confirms functional groups like C-S (650–750 cm) and triazole ring vibrations (1500–1600 cm) .
- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated in studies of related triazolopyrimidines .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (≥95% as per industrial standards) .
Q. How is the compound stored to ensure stability in research settings?
- Methodological Answer : Storage at 2–8°C under argon atmosphere is recommended to prevent degradation via oxidation or hydrolysis. Ice-pack transportation is advised to maintain stability during transit . Purity should be re-evaluated using HPLC after prolonged storage to confirm integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while ethanol or dichloromethane improves intermediate solubility .
- Catalyst Screening : Acid catalysts like p-TsOH (5 mol%) increase reaction efficiency in cyclocondensation .
- Temperature Control : Reflux conditions (80–100°C) for 12–24 hours balance yield and byproduct formation .
- Byproduct Analysis : Use TLC (EtOAc/hexane) to monitor reaction progress and column chromatography to isolate pure products .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
-
Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs. For instance, replacing the 4-bromobenzyl group with chlorophenyl or trifluoromethyl groups alters antimicrobial efficacy (Table 1).
-
Assay Standardization : Control variables like cell line selection (e.g., Leishmania vs. bacterial models) and incubation times to ensure reproducibility .
-
Meta-Analysis : Cross-reference data from molecular docking (e.g., viral protein interactions ) and in vivo studies to identify consistent mechanisms.
Table 1 : Comparative Biological Activities of Triazolopyrimidine Derivatives
Substituent Biological Activity (IC) Reference 4-Bromobenzylsulfanyl 12 µM (Antimicrobial) 4-Chlorophenyl 18 µM (Antileishmanial) Trifluoromethyl 8 µM (Herbicidal)
Q. How do molecular docking studies elucidate the compound's mechanism of action?
- Methodological Answer :
- Target Identification : Docking into enzyme active sites (e.g., bacterial DNA gyrase or viral proteases) predicts binding affinity and inhibitory potential. For example, sulfanyl groups form hydrogen bonds with catalytic residues .
- Free Energy Calculations : Molecular dynamics simulations (e.g., MM-GBSA) quantify binding stability and guide structural modifications .
- Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays to validate computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
